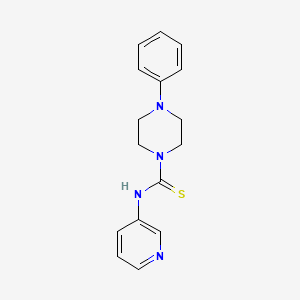![molecular formula C12H8ClN3O4 B14946187 6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a nitro group attached to a pyrimidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Ethenyl Linkage: The ethenyl linkage can be formed through a Heck reaction, where a halogenated pyrimidinedione reacts with a vinyl compound in the presence of a palladium catalyst.
Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki coupling reaction, where a halogenated pyrimidinedione reacts with a chlorophenyl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
6-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
6-[(E)-2-(3-METHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H8ClN3O4 |
|---|---|
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-3-1-2-7(6-8)4-5-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b5-4+ |
Clave InChI |
NJFTZSDGBXWXJT-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![3-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B14946156.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)

